molecular formula C10H12O6S2 B3049296 Methyl 2,4-bis(methylsulfonyl)benzoate CAS No. 2010955-49-2

Methyl 2,4-bis(methylsulfonyl)benzoate

Cat. No. B3049296
CAS RN: 2010955-49-2
M. Wt: 292.3
InChI Key: FZXXRCONGBZZKX-UHFFFAOYSA-N
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Description

“Methyl 2,4-bis(methylsulfonyl)benzoate” is a chemical compound with the molecular formula C10H12O6S2 . It is also known as MeSO2-2,4-BM or DBMMS.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 6 oxygen atoms, and 2 sulfur atoms . The average mass is 292.329 Da and the monoisotopic mass is 292.007538 Da .

Scientific Research Applications

Synthesis in Herbicide Production

Methyl 2,6-dihydroxybenzoate, synthesized from 2,6-dihydroxybenzoic acid, has been used in the production of herbicide bispyribac-sodium. This synthesis involves reactions with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP) in the presence of K2CO3 in acetone, achieving a high yield of 91.5% (Yuan-xiang, 2008).

Photorearrangement in Organic Chemistry

4′-Tolyl-2-methylsulfono-thio-benzoate undergoes a unique type of photorearrangement to form 2-methyl-thiaxanthone. This process involves cleavage of the S-benzoyl bond, leading to the formation of thiyl and benzoyl radicals, which further react to form different compounds. No thia-photo-Fries products are formed by the photolysis of these compounds (Martens & Praefcke, 1974).

Interaction with Sulfur Tetrafluoride

Methyl 2,4-bis(trifluoroacetoxy)benzoate interacts with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This interaction results in the transformation of methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield, whereas methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoate do not undergo similar transformations due to steric hindrance (Gaidarzhy et al., 2020).

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers, synthesized for thin-film composite nanofiltration membranes, show improved water flux and dye treatment efficiency. These monomers enhance surface hydrophilicity without compromising dye rejection, playing a significant role in water permeation and dye rejection during the nanofiltration process (Liu et al., 2012).

Cancer Treatment Research

Methylsulfonyl NDGA derivative shows potential as a multidrug-resistant selective agent for cancer treatment. It inhibits MDR1 gene expression and suppresses drug-resistant cancer cells, suggesting its use as a potential adjuvant in cancer therapy (Huang et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be combustible and harmful if swallowed . They may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2,4-bis(methylsulfonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-16-10(11)8-5-4-7(17(2,12)13)6-9(8)18(3,14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXXRCONGBZZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217757
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2010955-49-2
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010955-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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